1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H20F3N3O3 and its molecular weight is 347.338. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : A study by Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, which showed promising anticancer activity in various cancer cell lines (Kumar, Roy, & Sondhi, 2013).
Hypoglycemic Activity : Oguchi et al. (2000) reported on the synthesis of imidazopyridine thiazolidine-2,4-diones, demonstrating significant hypoglycemic activity, especially in diabetic mouse models (Oguchi et al., 2000).
Cancer Efflux Pump Inhibition : Żesławska et al. (2019) highlighted the inhibitory action of certain imidazolidin‐2,4‐dione derivatives on the ABCB1 cancer efflux pump, showing significant cytotoxic and antiproliferative properties in cancer cells (Żesławska et al., 2019).
Enantiomeric Separation in Pharmaceuticals : Overbeke et al. (1997) investigated the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, highlighting the importance of chiral separation in pharmaceuticals (Overbeke et al., 1997).
Antidepressant and Anxiolytic Activity : Czopek et al. (2010) synthesized 5-spiroimidazolidine-2,4-dione derivatives and evaluated their antidepressant and anxiolytic potential, with promising results observed in mice models (Czopek et al., 2010).
Chemosensitization in Antibiotic Resistance : Matys et al. (2015) studied the potential of imidazolidine-4-one derivatives to enhance antibiotic effectiveness against resistant Staphylococcus aureus strains, demonstrating the role of these compounds in combating antibiotic resistance (Matys et al., 2015).
Antibacterial Activity : Mohanty et al. (2015) synthesized thiazolidine-2,4-dione derivatives, showing notable antibacterial activity, particularly against gram-positive bacteria (Mohanty et al., 2015).
Molecular and Spectral Analysis : Prasad et al. (2018) conducted a thorough analysis of a new imidazolidine-2,4-dione derivative, providing insights into its molecular and spectral properties (Prasad et al., 2018).
Anti-arrhythmic Activity : Pękala et al. (2005) synthesized imidazolidine-2,4-dione derivatives and evaluated their anti-arrhythmic properties, demonstrating the potential for new cardiac therapies (Pękala et al., 2005).
Cannabinoid Receptor Agonists : Van der Stelt et al. (2011) explored imidazolidine-2,4-dione derivatives as selective cannabinoid CB2 receptor agonists, providing insights into their potential for treating neuropathic pain (Van der Stelt et al., 2011).
Properties
IUPAC Name |
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3/c16-15(17,18)9-21-13(23)8-20(14(21)24)11-3-5-19(6-4-11)12(22)7-10-1-2-10/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIWRZSTJKWNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.